Resorufin-Natriumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

C10H10O4 . Es ist ein Derivat von Vanillin, der Hauptbestandteil des Extrakts der Vanilleschote. Acetylvanillin ist bekannt für sein angenehmes Vanillearoma und wird in verschiedenen Anwendungen eingesetzt, darunter die Lebensmittel- und Duftstoffindustrie .

Wissenschaftliche Forschungsanwendungen

Acetylvanillin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Die Forschung hat sein Potenzial als Antioxidans und antimikrobielles Mittel untersucht.

Industrie: Es wird in der Aroma- und Duftstoffindustrie verwendet, um Produkten ein Vanillearoma zu verleihen.

Wirkmechanismus

Der Wirkmechanismus von Acetylvanillin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Enzyminhibition: Acetylvanillin kann bestimmte Enzyme hemmen, die am Metabolismus aromatischer Verbindungen beteiligt sind.

Antioxidative Aktivität: Es wirkt als Antioxidans, indem es freie Radikale abräumt und oxidativen Stress reduziert.

Antimikrobielle Aktivität: Acetylvanillin stört die Zellmembranen von Mikroorganismen, was zum Zelltod führt.

Wirkmechanismus

Target of Action

Resorufin sodium salt primarily targets the metabolic activity of cells . It is used to determine the cytochrome P450 (CYP) 2A5 coumarin 7-hydroxylase (COH) activity changes over a broad range of lipopolysaccharide (LPS) doses .

Mode of Action

Resorufin sodium salt operates through a redox reaction. The compound is reduced to resorufin by viable, metabolically active cells . This reduction is facilitated by NADH and NADPH as electron sources . The conversion of resazurin to resorufin in the presence of cells is used as a reporter of metabolic activity .

Biochemical Pathways

The primary biochemical pathway affected by resorufin sodium salt is the cellular metabolic activity pathway . The compound’s reduction to resorufin is an indicator of this metabolic activity . The process can be monitored using a simple fluorometric assay .

Pharmacokinetics

The compound is known to be soluble in water , which suggests it could have good bioavailability. More research is needed to fully understand the pharmacokinetics of resorufin sodium salt.

Result of Action

The reduction of resorufin sodium salt to resorufin results in a change in fluorescence . This change can be detected and used as an indicator of cellular metabolic activity . Therefore, the primary molecular and cellular effect of the compound’s action is the indication of metabolic activity.

Action Environment

The action of resorufin sodium salt is influenced by environmental factors such as pH . The compound exhibits yellow fluorescence at pH 4.4 and weak orange fluorescence at pH 6.4 . Therefore, the efficacy and stability of resorufin sodium salt can be affected by the pH of the environment .

Biochemische Analyse

Biochemical Properties

Resorufin sodium salt plays a significant role in biochemical reactions. It is reduced by metabolically active cells, a process promoted by NADH reductase and carnitine dehydrogenase . This reduction process results in the production of the highly fluorescent resorufin . The fluorescence intensity of resorufin provides a reliable estimate of viable cell numbers .

Cellular Effects

Resorufin sodium salt has profound effects on various types of cells and cellular processes. It is used to measure viability based on the metabolic activity in mammalian cell culture and primary cells . The conversion of resazurin to resorufin in the presence of cells is used as a reporter of the metabolic activity of cells .

Molecular Mechanism

The mechanism of action of Resorufin sodium salt involves its reduction by metabolically active cells. This reduction process is promoted by NADH reductase and carnitine dehydrogenase . The irradiation of resazurin in the presence of amines leads to deoxygenation of the N-oxide group, giving resorufin . This photoreaction is highly dependent on the amine structure and is efficient only in the presence of tertiary aliphatic amines .

Temporal Effects in Laboratory Settings

Over time, the effects of Resorufin sodium salt can change in laboratory settings. Aqueous solutions of resorufin decompose with exposure to room lighting . Solutions exposed to fluorescent room lighting at 1.25 mM in methanol or in a mixture of 0.1 M HEPES buffer, pH 7.6, in 60% methanol did not change in their absorbance and fluorescence from their initial readings over a 2-hour interval .

Metabolic Pathways

Resorufin sodium salt is involved in various metabolic pathways. It is reduced by metabolically active cells, a process promoted by NADH reductase and carnitine dehydrogenase . This reduction process results in the production of the highly fluorescent resorufin .

Vorbereitungsmethoden

Acetylvanillin kann durch verschiedene Verfahren synthetisiert werden:

Acetylierung von Vanillin: Dies ist die gängigste Methode, bei der Vanillin mit Essigsäureanhydrid oder Acetylchlorid in Gegenwart einer Base wie Pyridin reagiert.

Oxidation von Isoeugenylacetat: Bei diesem Verfahren wird Isoeugenylacetat mit Chromsäure in Gegenwart von Sulfansäure oxidiert.

Elektrolytische Reduktion von Vanillin: Vanillin wird zunächst zu Vanillylalkohol reduziert, der dann zu Acetylvanillin acetyliert wird.

Analyse Chemischer Reaktionen

Acetylvanillin durchläuft verschiedene chemische Reaktionen:

Oxidation: Acetylvanillin kann zu Vanillinsäurederivaten oxidiert werden.

Reduktion: Es kann mit Reagenzien wie Natriumborhydrid reduziert werden, um Vanillylalkohol zu bilden.

Substitution: Acetylvanillin kann Substitutionsreaktionen eingehen, insbesondere an den Methoxy- und Formylgruppen.

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind:

Oxidationsmittel: Chromsäure, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Nitrierungsmittel.

Vergleich Mit ähnlichen Verbindungen

Acetylvanillin ähnelt anderen Vanillin-Derivaten, hat aber einzigartige Eigenschaften:

Vanillin: Die Stammverbindung Vanillin hat eine ähnliche Struktur, fehlt aber der Acetylgruppe.

Ethylvanillin: Ethylvanillin hat eine Ethoxygruppe anstelle einer Methoxygruppe, was es in Bezug auf den Geschmack stärker macht als Vanillin.

Vanillinsäure: Vanillinsäure ist eine oxidierte Form von Vanillin und hat verschiedene Anwendungen, insbesondere in der Pharmaindustrie.

Acetylvanillin zeichnet sich durch seine einzigartige Kombination aus aromatischen Eigenschaften und chemischer Reaktivität aus, was es sowohl in der Forschung als auch in der industriellen Anwendung wertvoll macht .

Eigenschaften

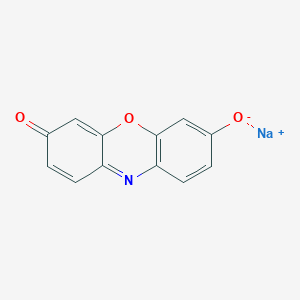

CAS-Nummer |

34994-50-8 |

|---|---|

Molekularformel |

C12H7NNaO3 |

Molekulargewicht |

236.18 g/mol |

IUPAC-Name |

sodium;7-oxophenoxazin-3-olate |

InChI |

InChI=1S/C12H7NO3.Na/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H; |

InChI-Schlüssel |

VYVDFIMNWPNPTO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[Na+] |

Isomerische SMILES |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[Na+] |

Kanonische SMILES |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2.[Na] |

Key on ui other cas no. |

34994-50-8 |

Piktogramme |

Irritant |

Synonyme |

7-Hydroxy-3H-phenoxazin-3-one Sodium Salt; Sodium Resorufin; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Resorufin sodium salt being explored for pH sensing?

A1: Resorufin sodium salt exhibits a pH-dependent change in its fluorescence lifetime, making it a promising candidate for accurate, non-contact pH sensing [, ]. Unlike intensity-based methods, fluorescence lifetime measurements are less susceptible to variations in excitation source intensity, scattering effects, and photobleaching, enhancing their reliability [, ].

Q2: How does the fluorescence lifetime of Resorufin sodium salt change with pH?

A2: Research shows that the intensity-averaged fluorescence lifetime (τ) of Resorufin sodium salt in a 0.1M phosphate buffer solution increases by more than 3 nanoseconds across a pH range of 2 to 10 [, ]. The most significant change in signal, approximately 90%, occurs between pH 4 and 8 [, ].

Q3: Has Resorufin sodium salt been incorporated into any materials for pH sensing applications?

A3: Yes, researchers have successfully incorporated Resorufin sodium salt into sol-gels, which are porous materials suitable for sensor development [, ]. The incorporation was achieved using both acid and base hydrolysis of tetra-methoxysilane (TMOS) [, ]. While the dye retains its pH sensitivity within the sol-gel matrix, challenges such as dye leaching at higher pH and sol-gel cracking need to be addressed for practical applications [, ].

Q4: Beyond pH sensing, what other applications has Resorufin sodium salt been investigated for?

A4: Resorufin sodium salt's ability to fluoresce makes it valuable in materials science. Researchers have successfully embedded it within the channels of chiral metal-organic frameworks (MOFs) []. These "colored" crystals exhibit polarized emission due to the alignment of the dye molecules within the MOF structure []. This controlled incorporation of Resorufin sodium salt within MOFs opens possibilities for applications in areas like nonlinear optics and polarized light-emitting devices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.